molecular formula C21H19BrN4O3 B2489672 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione CAS No. 1105241-14-2

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2489672
CAS No.: 1105241-14-2
M. Wt: 455.312
InChI Key: MYGBPFUBELQOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione” features a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at position 1 and an isobutyl group at position 3. The 1,2,4-oxadiazole moiety is further functionalized with a 3-bromophenyl group, introducing halogen-mediated electronic effects. The isobutyl substituent may contribute to increased lipophilicity, influencing solubility and membrane permeability. While direct pharmacological data for this compound is unavailable, structurally related quinazoline and oxadiazole derivatives are often explored for anticancer and antimicrobial activities .

Properties

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-13(2)11-26-20(27)16-8-3-4-9-17(16)25(21(26)28)12-18-23-19(24-29-18)14-6-5-7-15(22)10-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGBPFUBELQOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22BrN5O2C_{22}H_{22}BrN_{5}O_{2}, with a molecular weight of approximately 465.35 g/mol. The structure features a quinazoline core substituted with a bromophenyl group and an oxadiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. The mechanism often involves the inhibition of key enzymes like thymidylate synthase (TS) .
  • Antimicrobial Activity : The oxadiazole ring has been associated with broad-spectrum antimicrobial properties. Research indicates that derivatives exhibit significant antibacterial and antifungal activities against various pathogens .
  • Antioxidant Properties : Compounds containing the oxadiazole structure have demonstrated strong antioxidant activity through various assays such as DPPH and ABTS .

Anticancer Studies

A study by Alam et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity against MCF-7 cells. Notably, one compound exhibited an IC50 value significantly lower than that of standard drugs like 5-Fluorouracil, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
1MCF-724.745-Fluorouracil100
2MCF-75.12Tamoxifen100

Antimicrobial Activity

Research conducted on various oxadiazole derivatives has demonstrated their efficacy against both gram-positive and gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.25 µM .

Compound TypeMIC (µM)
Aryl-Oxadiazole Derivatives3.9 - 31.25

Antioxidant Activity

The antioxidant capacity of oxadiazole derivatives was assessed using DPPH radical scavenging assays. Compounds showed IC50 values indicating strong free radical scavenging abilities, comparable to established antioxidants like ascorbic acid .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : Many studies suggest that the mechanism involves the inhibition of key enzymes related to cancer proliferation and microbial survival.
  • Receptor Modulation : Some derivatives may act as modulators at specific receptor sites, influencing cellular signaling pathways involved in growth and apoptosis.

Case Studies

Several case studies have illustrated the effectiveness of similar compounds:

  • Alam et al. (2022) : Investigated the anticancer properties of synthesized oxadiazole derivatives against breast cancer cell lines, demonstrating significant tumor growth inhibition.
  • Bajaj et al. (2021) : Focused on antibacterial activity against resistant strains, highlighting the potential for therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Structural Comparison

The target compound differs from analogous heterocyclic derivatives in core structure and substituents:

Compound Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Quinazoline-2,4-dione 1,2,4-Oxadiazole, 3-Bromophenyl C₂₁H₁₈BrN₃O₃ 440.29
Compound Benzoxazole, Triazole-3-thione 3-Bromophenyl, 3-Methylphenyl C₂₂H₁₅BrN₄OS 467.35
Compound Triazole-3-amine 3-Bromophenyl, Pyridin-3-yl C₁₃H₁₁BrN₆ 331.17

Key Observations :

  • The quinazoline-dione core (target) contrasts with benzoxazole () and triazole () systems, altering electronic properties and hydrogen-bonding capacity.
  • Substituents like isobutyl (target) versus methylphenyl () or pyridyl () influence steric bulk and lipophilicity .
Spectroscopic Properties

Spectroscopic data highlights functional group differences:

Compound IR (cm⁻¹) 1H-NMR (δ, ppm)
Compound 3364 (NH), 1248 (C=S), 533 (C-Br 9.00 (s, triazole-H), 6.99–8.00 (m, Ar-H), 2.77 (s, CH₃
Target Compound (Expected) ~1700–1750 (C=O), ~1240 (C-O), 533 (C-Br Aromatic protons (6.8–8.5 ppm), isobutyl CH₃ (0.9–1.2 ppm)
  • The target’s quinazoline-dione lacks the C=S (1248 cm⁻¹) seen in ’s triazole-thione, but shares C-Br and aromatic C-H stretches .
  • ’s compound exhibits tautomerism (1H- vs. 2H-triazole), absent in the rigid quinazoline-dione system .
Elemental Analysis

Discrepancies in elemental analysis highlight synthesis challenges:

Compound %C (Calc/Found) %H (Calc/Found) %N (Calc/Found)
Compound 56.43/57.03 3.44/3.26 11.90/12.09
  • Higher found %C in suggests possible carbon-rich impurities or crystallinity issues. The target’s theoretical values (C: 57.29%, H: 4.12%, N: 9.54%) would require stringent synthesis validation.
Stability and Tautomerism
  • Compound : Exists as a 1:1 tautomeric mixture, complicating purification and reactivity .
  • Target Compound : The quinazoline-dione’s rigid, fused-ring system likely prevents tautomerism, enhancing stability for storage or biological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.